Ethyl 4-formylnicotinate
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Overview
Description
Ethyl 4-formylnicotinate is an organic compound with the molecular formula C9H9NO3. It is a derivative of nicotinic acid, featuring an ethyl ester group and a formyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formylnicotinate can be synthesized through several methods. One common approach involves the formylation of ethyl nicotinate. This process typically uses reagents such as formic acid or formic acid derivatives under controlled conditions to introduce the formyl group at the 4-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Ethyl 4-carboxynicotinate.
Reduction: Ethyl 4-hydroxymethylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-formylnicotinate: Similar structure but with the formyl group at the 6-position of the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the formyl group and the nature of the ester group can affect the compound’s chemical properties and its interactions with biological targets .
Properties
CAS No. |
21908-12-3 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
ethyl 4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-10-4-3-7(8)6-11/h3-6H,2H2,1H3 |
InChI Key |
AADKATLKNXAANE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C=O |
Origin of Product |
United States |
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